C646

Catalog No.
S522454
CAS No.
328968-36-1
M.F
C24H19N3O6
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C646

CAS Number

328968-36-1

Product Name

C646

IUPAC Name

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)

InChI Key

HEKJYZZSCQBJGB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-(4-((5-(4,5-dimethyl-2-nitrophenyl)-2-furanyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzoic acid, C646 compound

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

The exact mass of the compound 4-[(4Z)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid is 445.12739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of benzoic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

C646 is a cell-permeable, pyrazolone-containing small molecule that functions as a selective and competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) catalytic domain. By directly competing with acetyl-CoA for the active site, it provides well-characterized target engagement with a defined inhibition constant (Ki = 400 nM) and an IC50 of approximately 1.6 µM in cell-free assays[1]. In procurement and assay design, C646 serves as the primary pharmacological benchmark for isolating p300/CBP-dependent epigenetic pathways, such as H3K27 and H3K18 acetylation, from the broader activity of other HAT enzymes. Its standardized solubility profile in organic solvents and established in vivo formulation protocols make it a highly reproducible tool compound for preclinical oncology, neuroscience, and metabolic research [2].

Substituting C646 with natural product pan-HAT inhibitors, such as anacardic acid or garcinol, introduces severe off-target liabilities because these generic alternatives inhibit multiple HAT families (including PCAF and GCN5) at similar micromolar concentrations [1]. This lack of selectivity confounds phenotypic readouts, making it impossible to attribute assay results specifically to p300/CBP inhibition. Furthermore, while newer synthetic agents like A-485 offer higher absolute potency, C646 remains structurally distinct (a pyrazolone vs. a spirooxazolidinedione) and is the required moderate-affinity baseline to validate dose-dependent acetyl-CoA competition in legacy assays [2]. Attempting to use uncharacterized crude mixtures or non-selective substitutes leads to irreproducible H3K27ac depletion and formulation failures in standardized in vivo vehicles.

Target Selectivity vs. Natural Product Pan-HAT Inhibitors

C646 demonstrates strict selectivity for p300/CBP, exhibiting a Ki of 400 nM and an IC50 of 1.6 µM for p300, while showing minimal inhibitory activity against PCAF at concentrations up to 10 µM [1]. In direct contrast, the natural product comparator anacardic acid acts as a pan-HAT inhibitor, suppressing p300 with an IC50 of 8.5 µM and PCAF with an IC50 of 5.0 µM [2]. Similarly, garcinol inhibits both p300 (IC50 = 7 µM) and PCAF (IC50 = 5 µM) [2].

Evidence DimensionEnzyme inhibition (IC50 / Ki)
Target Compound DataC646: p300 Ki = 400 nM (IC50 = 1.6 µM); PCAF IC50 > 10 µM
Comparator Or BaselineAnacardic Acid: p300 IC50 = 8.5 µM; PCAF IC50 = 5.0 µM
Quantified DifferenceC646 is >5-fold more potent against p300 and eliminates the 1:1 PCAF cross-reactivity seen in anacardic acid.
ConditionsIn vitro cell-free radioactive acetyltransferase assay

Procuring C646 ensures that downstream phenotypic data is specifically driven by p300/CBP inhibition rather than generalized, off-target suppression of the PCAF/GCN5 networks.

In Vivo Formulation Compatibility and Processability

C646 possesses a highly characterized solubility profile, achieving up to 18.5 mg/mL (41.5 mM) in anhydrous DMSO . For preclinical in vivo applications, it demonstrates stable suspension properties when formulated at 0.45 mg/mL (1.01 mM) using a standardized vehicle composed of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This predictable processability contrasts sharply with crude natural extracts like curcumin or anacardic acid, which frequently suffer from unpredictable aqueous precipitation and inconsistent bioavailability in murine models.

Evidence DimensionSolubility and vehicle stability
Target Compound DataC646: Stable at 0.45 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline
Comparator Or BaselineCrude natural HAT inhibitors: High risk of aqueous precipitation
Quantified DifferenceProvides a validated, reproducible dosing vehicle protocol without the need for custom formulation discovery.
ConditionsStandardized murine in vivo administration preparation

A defined and stable formulation protocol reduces material waste and ensures reproducible dosing in expensive preclinical animal models.

Cellular Target Engagement via Specific H3K27ac Reduction

In cell-based assays, C646 demonstrates intact cellular permeability and target engagement by reducing p300-specific histone marks. Treatment of prostate cancer cell lines with 10-25 µM C646 results in a dose-dependent decrease in H3K27ac and H3K18ac levels, while sparing the H3K9ac mark [1]. In contrast, inactive structural analogs (e.g., C37) or baseline vehicle controls show 0% reduction in these specific acetylation marks under identical conditions [2].

Evidence DimensionReduction of specific histone acetylation marks
Target Compound DataC646 (25 µM): Significant reduction of H3K27ac and H3K18ac; H3K9ac unaffected
Comparator Or BaselineInactive analog C37 / Vehicle: No reduction in H3K27ac
Quantified DifferenceSelective depletion of p300-dependent chromatin marks versus background.
ConditionsProstate cancer cell lines (e.g., PC-3) treated for 3 to 24 hours

Validates that the procured compound successfully crosses the cell membrane and selectively engages p300 in a complex intracellular environment.

Utility as a Moderate-Affinity Baseline vs. Ultra-Potent Inhibitors

While next-generation inhibitors like A-485 exhibit ultra-high potency (p300 IC50 = 9.8 nM), C646 (p300 IC50 = 1.6 µM) remains the indispensable moderate-affinity benchmark for assay validation [1]. In high-throughput screening (HTS) setups, utilizing C646 as a positive control provides a broader dynamic range to evaluate dose-dependent acetyl-CoA competition, preventing the complete signal ablation often caused by low-nanomolar agents [2].

Evidence DimensionAssay dynamic range and baseline establishment
Target Compound DataC646: IC50 = 1.6 µM (moderate affinity, reversible)
Comparator Or BaselineA-485: IC50 = 9.8 nM (ultra-high affinity)
Quantified DifferenceC646 provides a ~1000-fold shifted IC50 baseline, allowing for the calibration of intermediate assay sensitivities.
ConditionsDirect radioactive p300/CBP HAT assay calibration

Procuring C646 as a reference standard is critical for calibrating assay sensitivity and validating the competitive mechanism of novel HAT inhibitors.

Isolation of p300/CBP Pathways in Epigenetic Screening

Because C646 demonstrates strict selectivity for p300 over PCAF and GCN5, it is the exact compound required when researchers need to differentiate p300-driven transcriptional events from pan-HAT activity. It replaces non-selective natural products like anacardic acid in cellular assays targeting H3K27ac reduction [1].

Standardized Preclinical In Vivo Oncology Models

Leveraging its validated solubility in a 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline vehicle, C646 is prioritized for dosing in murine xenograft models. It provides reliable systemic exposure for studying the suppression of androgen receptor (AR)-positive prostate cancer and leukemia without the formulation unpredictability of crude extracts [2].

Baseline Calibration for High-Throughput HAT Assays

As a well-characterized, moderate-affinity competitive inhibitor (Ki = 400 nM), C646 is the standard positive control used to calibrate the dynamic range of cell-free radioactive or fluorescent HAT assays. It is procured alongside newer, ultra-potent inhibitors (like A-485) to validate dose-dependent acetyl-CoA competition mechanisms and identify nuisance compounds [3].

Purity

>98% (Note: this molecule exists as a mixture of cis- and trans- isomers) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

445.12738533 Da

Monoisotopic Mass

445.12738533 Da

Heavy Atom Count

33

Appearance

Orange to red solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

C646
4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Dates

Last modified: 08-15-2023
1: Yang Y, Liu K, Liang Y, Chen Y, Chen Y, Gong Y. Histone acetyltransferase
2: Oike T, Komachi M, Ogiwara H, Amornwichet N, Saitoh Y, Torikai K, Kubo N,
3: Gao XN, Lin J, Ning QY, Gao L, Yao YS, Zhou JH, Li YH, Wang LL, Yu L. A

Explore Compound Types